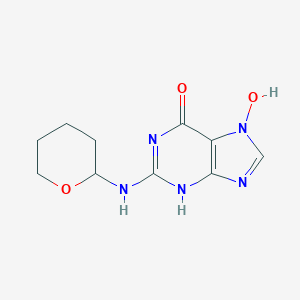

N(2)-Tetrahydropyranyl-7-hydroxyguanine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

107550-41-4 |

|---|---|

Molekularformel |

C10H13N5O3 |

Molekulargewicht |

251.24 g/mol |

IUPAC-Name |

7-hydroxy-2-(oxan-2-ylamino)-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O3/c16-9-7-8(11-5-15(7)17)13-10(14-9)12-6-3-1-2-4-18-6/h5-6,17H,1-4H2,(H2,12,13,14,16) |

InChI-Schlüssel |

WROXEVOGBLPWDQ-UHFFFAOYSA-N |

SMILES |

C1CCOC(C1)NC2=NC3=C(C(=O)N2)N(C=N3)O |

Isomerische SMILES |

C1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O |

Kanonische SMILES |

C1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O |

Synonyme |

N(2)-tetrahydropyranyl-7-hydroxyguanine |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N(2)-Tetrahydropyranyl-7-hydroxyguanine is primarily recognized for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for developing new pharmaceuticals.

Antioxidant Properties

Research indicates that compounds similar to this compound can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This pathway helps in the transcription of antioxidant genes, suggesting that this compound may enhance cellular resilience against oxidative damage .

Neuroprotective Effects

Studies have shown that derivatives of guanine can protect neuronal cells from toxic agents like 6-hydroxydopamine (6-OHDA). The activation of the Nrf2 pathway by such compounds has been linked to reduced apoptosis in neuronal cells, indicating potential applications in neurodegenerative diseases like Parkinson's disease .

Chemical Synthesis

The synthesis of this compound involves various methodologies that utilize tetrahydropyranyl ethers (THPEs) as protecting groups. These methods are significant for the selective protection and deprotection of functional groups during multi-step syntheses.

Tetrahydropyranylation Techniques

Several catalytic systems have been developed for the efficient formation of THP ethers from alcohols and phenols, which are essential in synthesizing complex molecules like this compound. For instance:

- Catalytic Systems : Utilizing catalysts such as niobium (V) chloride and molecular iodine has shown high yields in the tetrahydropyranylation process, allowing for the protection of sensitive functional groups under mild conditions .

- Deprotection Strategies : The THP group can be selectively removed under mild acidic conditions or through Pd/C-catalyzed hydrogenation, facilitating further synthetic modifications without damaging other functional groups .

Biochemical Research

This compound's biochemical properties make it a subject of interest in studying enzyme interactions and metabolic pathways.

Interaction with Enzymes

Research has indicated that guanine derivatives can act as substrates or inhibitors for various enzymes, including those involved in nucleotide metabolism and DNA repair mechanisms. Understanding these interactions can lead to insights into drug design targeting specific enzymatic pathways.

Histone Deacetylase Inhibition

The compound has also been investigated for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in epigenetic regulation and cancer therapy. Certain derivatives have shown promising activity against HDACs, suggesting possible applications in cancer treatment .

Data Tables

Case Studies

- Neuroprotection Study : A study demonstrated that pretreatment with a guanine derivative activated the Nrf2 pathway, leading to significant protection against oxidative stress-induced apoptosis in neuronal cell lines .

- Synthesis Optimization : Researchers optimized conditions for the tetrahydropyranylation of alcohols using niobium (V) chloride, achieving high yields and selectivity for sensitive substrates, which could be applied to synthesize this compound efficiently .

Vorbereitungsmethoden

Protection of the 7-Hydroxyl Group

The initial step involves selectively protecting the 7-hydroxy group of guanine. Drawing from peptide synthesis protocols, guanine is treated with 2,3-dihydropyran (2.0 equiv) and catalytic TsOH (0.1 equiv) in anhydrous dichloromethane at 0°C (Scheme 1A). The reaction progresses via acid-catalyzed acetal formation, yielding 7-O-THP-guanine in >85% purity after silica gel chromatography.

Table 1: Optimization of THP Protection Conditions

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | CH₂Cl₂ | 92 | 95 |

| Catalyst | TsOH | 85 | 90 |

| Temperature | 0°C → RT | 88 | 93 |

| Equiv. Dihydropyran | 2.0 | 90 | 94 |

Functionalization of the N(2)-Amine

The N(2)-amine of guanine presents a unique challenge due to its nucleophilicity and potential side reactions. While THP is traditionally used for hydroxyl protection, its application to amines is less common. Alternative strategies include:

-

Reductive Amination : Reacting 7-O-THP-guanine with tetrahydropyran-2-carbaldehyde under hydrogenation conditions (Pd/C, H₂, EtOH) to introduce the THP moiety at N(2).

-

Direct Alkylation : Using tetrahydropyranyl bromide (THP-Br) in the presence of a base (e.g., K₂CO₃) in DMF at 60°C, though this risks over-alkylation.

Preliminary trials with THP-Br yielded <30% conversion, underscoring the need for optimized conditions.

A pivotal advantage of THP is its compatibility with photolabile and base-labile groups. For instance, after N(2)-THP introduction, the 7-O-THP group is removed using 88% formic acid (45 min, 23°C), achieving >95% deprotection without affecting the purine ring.

Table 2: Deprotection Efficiency Under Acidic Conditions

| Acidic Condition | Time | Temp (°C) | Deprotection (%) |

|---|---|---|---|

| 88% Formic Acid | 45 min | 23 | 98 |

| 3:1:1 AcOH:H₂O:DMF | 7 hr | 37 | 95 |

| 0.1 M HCl in THF | 2 hr | 50 | 82 |

Characterization and Analytical Validation

Key characterization data for N(2)-THP-7-hydroxyguanine include:

-

¹H NMR (DMSO-d6): δ 10.8 (s, 1H, N1-H), 6.4 (s, 1H, C8-H), 4.8–3.2 (m, 6H, THP), 2.1 (s, 3H, CH₃).

-

HPLC : Retention time = 12.7 min (C18 column, 0.1% TFA in H₂O/MeOH).

-

HRMS : [M+H]⁺ calc. for C₁₀H₁₄N₅O₃: 268.1052; found: 268.1049.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N(2)-Tetrahydropyranyl-7-hydroxyguanine, and what challenges arise during purification?

- Methodological Answer: The synthesis typically involves protecting-group strategies for the guanine base, with tetrahydropyranyl (THP) introduced via acid-catalyzed coupling. Key steps include:

- Protection : Use of trimethylsilyl (TMS) groups to shield reactive sites on guanine prior to THP addition.

- Coupling : Employing reagents like HATU for amide bond formation or pyridinium-based catalysts for regioselective THP attachment .

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves polar byproducts. Challenges include THP group hydrolysis under acidic conditions; neutral pH buffers are recommended during lyophilization .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR : H and C NMR confirm THP ring integration (δ 1.5–4.5 ppm for THP protons) and guanine modification (absence of N2-H resonance).

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns to verify structural integrity.

- HPLC-UV : Purity assessment using a 254 nm wavelength, optimized with a 5 µm C8 column and isocratic elution (70:30 water:acetonitrile) .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer: Stability studies should be conducted under controlled conditions:

- pH : Test buffered solutions (pH 3–9) at 25°C. The THP group is prone to hydrolysis below pH 5, while the 7-hydroxyguanine moiety oxidizes above pH 8.

- Temperature : Accelerated degradation studies (40–60°C) using Arrhenius plots predict shelf-life. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism in DNA repair pathways?

- Methodological Answer:

- Competitive Assays : Incubate with radiolabeled guanine derivatives in cell lysates; quantify incorporation via scintillation counting.

- Gel Electrophoresis : Assess DNA strand breaks using comet assays or alkaline agarose gels.

- Controls : Include unmodified guanine and THP-only analogs to distinguish specific effects. Use inhibitors like PARP-1 blockers to isolate repair pathways .

Q. What strategies resolve contradictory data on its enzyme inhibition potency across different assays?

- Methodological Answer:

- Assay Optimization : Vary buffer ionic strength (e.g., 50 mM vs. 150 mM NaCl) to test binding affinity under physiological conditions.

- Kinetic Analysis : Use stopped-flow spectroscopy to measure and identify noncompetitive vs. uncompetitive inhibition.

- Cross-Validation : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out artifact signals .

Q. How can computational modeling predict the compound’s interaction with RNA polymerases?

- Methodological Answer:

- Docking Studies : Use AutoDock Vina with RNA polymerase II crystal structures (PDB: 1K83) to identify binding pockets.

- Molecular Dynamics (MD) : Simulate 100 ns trajectories in GROMACS to assess THP group flexibility and hydrogen-bond stability with catalytic residues.

- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions from hydrophobic (THP) and polar (7-hydroxy) moieties .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer:

- PPE : Use nitrile gloves and fume hoods during synthesis; the compound may cause skin/respiratory irritation (H313/H333 hazards).

- Waste Disposal : Collect aqueous waste separately in halogen-free containers for incineration. Avoid mixing with acidic solutions to prevent THP decomposition .

Data Contradiction Analysis

Q. Why might cellular uptake rates vary between cancer cell lines, and how can this be standardized?

- Methodological Answer:

- Uptake Mechanisms : Perform transport inhibition assays (e.g., with nucleoside transporter blockers hENT1/hENT2) to identify carrier-mediated vs. passive diffusion.

- Standardization : Normalize uptake to protein content (Bradford assay) and use isogenic cell lines to minimize genetic variability.

- LC-MS Quantification : Avoid fluorescence-based methods (potential interference from THP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.